molecular formula C19H20D7NO3 B1574515 Tetrabenazine - d7

Tetrabenazine - d7

Cat. No.: B1574515
M. Wt: 324.47
Attention: For research use only. Not for human or veterinary use.
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Description

Conceptual Framework of Isotopic Labeling in Medicinal Chemistry

Isotopic labeling is a technique that involves the incorporation of isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules to trace their journey through biological systems. musechem.comstudysmarter.co.uk This method provides invaluable insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties. musechem.com In medicinal chemistry, the substitution of hydrogen with deuterium is particularly noteworthy. wikipedia.org Although chemically similar to hydrogen, deuterium possesses an additional neutron, effectively doubling its mass. wikipedia.orgbioscientia.de This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. scirp.org

This enhanced bond strength is the foundation of the kinetic isotope effect. wikipedia.org Metabolic processes, often catalyzed by enzymes like the cytochrome P450 (CYP450) family, frequently involve the cleavage of C-H bonds. bioscientia.de By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of this bond cleavage can be significantly reduced. scirp.orgtandfonline.com This can lead to a slower rate of drug metabolism, which in turn can result in a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites. clearsynthdiscovery.com

Evolution of Deuteration as a Strategy for Pharmacokinetic and Pharmacodynamic Modulation

The concept of using deuteration to improve drug properties has been explored since the 1960s. huntingtonstudygroup.org Initially, research focused on mechanistic studies of drug metabolism. wikipedia.org However, it took several decades for the first deuterated drug to gain regulatory approval, marking a significant milestone in the field. nih.govwikipedia.org In 2017, the U.S. Food and Drug Administration (FDA) approved deutetrabenazine, a deuterated analog of tetrabenazine (B1681281), for the treatment of chorea associated with Huntington's disease. nih.gov

This approval validated the "deuterium switch" approach, where an existing drug is modified to create a new, improved chemical entity. nih.gov The success of deutetrabenazine has spurred further investment and research into deuterated compounds, with numerous candidates currently in various stages of clinical development. tandfonline.com The primary goals of deuteration are to improve a drug's pharmacokinetic profile, which includes reducing the rate of metabolism, prolonging its half-life, and increasing its bioavailability. bioscientia.de These modifications can lead to more stable plasma concentrations, allowing for less frequent dosing and potentially a better safety profile. patsnap.com While pharmacokinetics are often significantly altered, the pharmacodynamic properties—the drug's effect on its biological target—are typically almost identical to the non-deuterated parent compound. bioscientia.de

Historical Context of Tetrabenazine and its Deuterated Analogs in Neuropharmacological Research

Tetrabenazine was first synthesized in the 1950s and was initially investigated for the treatment of psychosis. nih.gov Its potential for treating hyperkinetic movement disorders was later recognized due to its ability to inhibit the vesicular monoamine transporter 2 (VMAT2), which leads to the depletion of monoamines like dopamine (B1211576) in the brain. nih.govwikipedia.org Despite its effectiveness, tetrabenazine has a short half-life and is rapidly cleared from the body, necessitating frequent dosing. hdbuzz.net

This pharmacokinetic limitation prompted the development of a deuterated version of the drug. hdbuzz.net Auspex Pharmaceuticals developed deutetrabenazine (also known as SD-809), where deuterium atoms replace hydrogen atoms in the two methoxy (B1213986) groups of tetrabenazine. hdbuzz.netacs.org This strategic deuteration slows down the metabolic breakdown of the drug, leading to a longer half-life and more stable drug levels in the bloodstream. patsnap.comhdbuzz.net The successful clinical trials and subsequent FDA approval of deutetrabenazine demonstrated the tangible benefits of this approach, offering an improved treatment option for patients with chorea associated with Huntington's disease and tardive dyskinesia. patsnap.comhdbuzz.net

Tetrabenazine-d7 (B1150270) is a deuterated form of tetrabenazine that is primarily used as an internal standard for the quantification of tetrabenazine in research and analytical applications, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comresearchgate.net Its stable isotopic labeling ensures accurate measurement of the parent drug in biological samples. criver.com

Chemical Properties and Research Applications of Tetrabenazine-d7

PropertyValue
Formal Name rel-1,3R,4,6,7,11bR-hexahydro-9,10-dimethoxy-3-(2-(methyl-d₃)propyl-2,3,3,3-d₄)-2H-benzo[a]quinolizin-2-one
CAS Number 2701977-99-1
Molecular Formula C₁₉H₂₀D₇NO₃
Formula Weight 324.5
Purity ≥98%
Solubility Soluble in Chloroform, DMSO, and Ethanol

This data is compiled from multiple sources for research and informational purposes. caymanchem.comrndsystems.comglpbio.com

Properties

Molecular Formula

C19H20D7NO3

Molecular Weight

324.47

Synonyms

(3R,11bR)-rel-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-d3-propyl-2,3,3,3-d4)-2H-benzo[a]quinolizin-2-one

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Tetrabenazine D7

Strategic Approaches for Deuterium (B1214612) Incorporation into Complex Organic Architectures

The introduction of deuterium into complex organic molecules is a critical technique in pharmaceutical and chemical research. snnu.edu.cnresearchgate.net Deuteration can alter the pharmacokinetic properties of a drug and is used to probe reaction mechanisms through the kinetic isotope effect. snnu.edu.cnscielo.org.mx Several strategies have been developed for site-selective deuterium incorporation.

Common methods include:

Hydrogen Isotope Exchange (HIE): This is an efficient method for site-selective deuteration, often catalyzed by transition metals like iridium, palladium, rhodium, and ruthenium. snnu.edu.cn These catalysts facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D2) or heavy water (D2O). snnu.edu.cnmarquette.edu

Reduction of Functional Groups: Functional groups like carbonyls and alkenes can be reduced using deuterated reagents such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) to introduce deuterium. researchgate.net Catalytic deuteration of unsaturated bonds using D2 gas is also a widely used approach. researchgate.net

"Bottom-up" Synthesis: This strategy involves constructing the molecule from smaller, deuterated building blocks. acs.org This approach allows for precise control over the location of deuterium incorporation.

These methods provide a versatile toolkit for synthetic chemists to prepare deuterated compounds for various research applications, including their use as internal standards in analytical studies. princeton.edu

Specific Synthetic Routes and Precursor Chemistry for Tetrabenazine-d7 (B1150270)

The synthesis of deuterated tetrabenazine (B1681281), such as deutetrabenazine (which has a different deuteration pattern than tetrabenazine-d7), often involves modifications of the classical tetrabenazine synthesis. nih.gov A common strategy involves the reaction of a deuterated dihydroisoquinoline intermediate with a suitable partner to construct the benzoquinolizine core. nih.govcjph.com.cn

For instance, a reported synthesis of deutetrabenazine starts from dopamine (B1211576) hydrochloride. cjph.com.cn The key steps involve the formation of 6,7-dihydroxy-3,4-dihydroisoquinoline, followed by a reaction with deuterated methanol (B129727) to introduce the deuterium atoms at the methoxy (B1213986) groups, yielding 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline. cjph.com.cn This intermediate is then reacted with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide to form the final deuterated tetrabenazine product. cjph.com.cn

While the exact synthetic route for commercially available tetrabenazine-d7 is often proprietary, it would logically involve the use of deuterated precursors to introduce the seven deuterium atoms at specific positions, likely on the isobutyl group and/or the methoxy groups. veeprho.combioscience.co.uk The synthesis of tetrabenazine itself can be achieved through various routes, including those starting from dihydroisoquinoline derivatives and employing reactions like the Mannich reaction. mdpi.comgoogle.comgoogle.com

Table 1: Key Intermediates in Deuterated Tetrabenazine Synthesis

IntermediateRole in Synthesis
6,7-bis(methoxy-d3)-3,4-dihydroisoquinolineA key deuterated building block for the benzoquinolizine core. cjph.com.cn
(2-acetyl-4-methylpentyl)trimethyl-1-aminium iodideA reactant that combines with the dihydroisoquinoline to form the tetrabenazine skeleton. cjph.com.cn
Dopamine hydrochlorideA common starting material for the synthesis of the dihydroisoquinoline ring system. cjph.com.cn

Analytical Techniques for the Verification and Quantification of Deuterium Enrichment and Isotopic Purity

Ensuring the isotopic enrichment and purity of deuterated compounds like tetrabenazine-d7 is crucial for their application as internal standards. rsc.orgbvsalud.org Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. rsc.orgresearchgate.net By analyzing the mass-to-charge ratio of the molecule, the number of incorporated deuterium atoms can be confirmed. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is used to quantify tetrabenazine and its metabolites in biological samples, with tetrabenazine-d7 serving as the internal standard. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for confirming the structural integrity and the specific positions of deuterium labeling. rsc.orgstudymind.co.uk

¹H NMR: In proton NMR, the absence of signals at specific positions indicates successful deuterium substitution. studymind.co.uk

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals. nasa.govsigmaaldrich.com It is particularly useful for highly deuterated compounds. sigmaaldrich.com

¹³C NMR: The presence of deuterium causes a characteristic isotopic shift in the ¹³C NMR spectrum, which can also be used to confirm deuteration. cdnsciencepub.com

These techniques are often used in combination to provide a comprehensive characterization of the deuterated compound, ensuring its suitability for quantitative applications. rsc.orgresearchgate.net

Table 2: Analytical Techniques for Isotopic Characterization

TechniqueInformation Provided
High-Resolution Mass Spectrometry (HR-MS)Confirms the overall level of deuterium incorporation and isotopic purity. rsc.orgresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Used for quantification of the analyte using the deuterated internal standard. researchgate.netnih.gov
¹H NMR SpectroscopyConfirms the absence of protons at deuterated sites. studymind.co.uk
²H NMR SpectroscopyDirectly detects deuterium atoms and confirms their location. nasa.govsigmaaldrich.com
¹³C NMR SpectroscopyShows isotopic shifts confirming the presence of deuterium. cdnsciencepub.com

Preparation and Research Utility of Radiolabeled Tetrabenazine Derivatives

Beyond deuteration, tetrabenazine and its derivatives have been labeled with radioisotopes for use in biomedical imaging, particularly Positron Emission Tomography (PET). mdpi.comresearchgate.net PET imaging allows for the non-invasive study of biological processes in vivo. nih.gov

Radiolabeling with Carbon-11 and Fluorine-18 (B77423):

[¹¹C]Tetrabenazine ([¹¹C]TBZ): This radiotracer is synthesized by the O-[¹¹C]methylation of the precursor 9-O-desmethyltetrabenazine using [¹¹C]methyl iodide. nih.govumich.eduiaea.org It is used to image the vesicular monoamine transporter 2 (VMAT2) in the brain, which is relevant for studying neurodegenerative diseases. nih.govumich.edu

[¹¹C]Dihydrotetrabenazine ([¹¹C]DTBZ): This is another important PET radioligand for VMAT2 imaging. nih.govacs.org It can be synthesized by reacting the 9-hydroxy precursor with [¹¹C]methyl iodide. nih.gov

¹⁸F-labeled Tetrabenazine Derivatives: The introduction of fluorine-18 (¹⁸F), with its longer half-life compared to carbon-11, allows for more extended imaging studies. nih.gov The synthesis of ¹⁸F-labeled tracers can be complex, often involving nucleophilic substitution reactions with [¹⁸F]fluoride. harvard.eduopenmedscience.comnih.govopenmedscience.com

These radiolabeled compounds are invaluable research tools for understanding the role of VMAT2 in various neurological and psychiatric disorders. researchgate.netnih.govinvivochem.comnih.govhres.cadrugbank.com

Table 3: Common Radiolabeled Tetrabenazine Derivatives

RadiotracerIsotopeApplication
[¹¹C]TetrabenazineCarbon-11PET imaging of VMAT2. nih.govumich.edu
[¹¹C]DihydrotetrabenazineCarbon-11PET imaging of VMAT2. nih.govacs.org
¹⁸F-labeled DerivativesFluorine-18PET imaging with a longer imaging window. researchgate.netnih.gov

Metabolic Pathways and Kinetic Isotope Effects of Tetrabenazine D7

Comprehensive Elucidation of Tetrabenazine (B1681281) and Tetrabenazine-d7 (B1150270) Metabolic Pathways

The metabolic journey of tetrabenazine begins with its rapid and extensive conversion in the liver. Following oral administration, tetrabenazine undergoes first-pass metabolism primarily by carbonyl reductase enzymes. nih.govnih.gov This initial step is a reduction of the ketone group, leading to the formation of two major, pharmacologically active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). nih.govdrugbank.com Due to this rapid and extensive metabolism, plasma concentrations of the parent tetrabenazine are often below the limits of detection. nih.govnih.gov

These primary active metabolites, α-HTBZ and β-HTBZ, are the main drivers of the compound's therapeutic effects. nih.gov They are subsequently metabolized further, primarily through O-demethylation of their two methoxy (B1213986) groups. This process is catalyzed predominantly by the cytochrome P450 2D6 (CYP2D6) enzyme, with a minor contribution from CYP1A2. nih.govdrugbank.comnih.gov The resulting O-desmethyl metabolites exhibit substantially less affinity for the vesicular monoamine transporter 2 (VMAT2), their pharmacological target. nih.gov The final elimination of metabolites is primarily through the kidneys, with about 75% of the dose excreted in urine. nih.govdrugbank.com

The metabolic pathway for Tetrabenazine-d7, known as deutetrabenazine, is qualitatively identical to that of its non-deuterated counterpart. nih.govnih.gov The deuteration involves replacing the hydrogen atoms on the two O-linked methyl groups (-OCH3) with deuterium (B1214612) to form trideuteromethyl groups (-OCD3). nih.gov Crucially, studies have confirmed that no novel or unique metabolites are formed in plasma or urine as a result of this isotopic substitution. nih.govnih.gov The initial reduction of deutetrabenazine to its active deuterated α-HTBZ and β-HTBZ metabolites is not influenced by the deuterium substitution on the remote methoxy groups. nih.gov

Analysis of Deuterium Kinetic Isotope Effects on Enzyme-Mediated Biotransformation

The strategic replacement of hydrogen with deuterium in the methoxy groups of tetrabenazine is the cornerstone of Tetrabenazine-d7's modified pharmacokinetic profile. This substitution leverages the kinetic isotope effect (KIE), a phenomenon where the heavier isotope, deuterium, forms a stronger chemical bond with carbon compared to the lighter hydrogen atom. nih.govmedpath.com

The cleavage of this carbon-deuterium (C-D) bond, a key step in the O-demethylation process mediated by the CYP2D6 enzyme, requires more energy and thus proceeds at a slower rate than the cleavage of a carbon-hydrogen (C-H) bond. nih.govresearchgate.net This selective deuteration attenuates the metabolism of the active deuterated metabolites, α-HTBZ and β-HTBZ, without altering their fundamental pharmacological properties. nih.govneurology.org The result is a significant reduction in the rate of their conversion to less active O-desmethyl metabolites. nih.gov This slowing of the metabolic degradation is the primary manifestation of the deuterium kinetic isotope effect in Tetrabenazine-d7. nih.gov

Formation, Fate, and Stereochemical Considerations of Dihydrotetrabenazine Metabolites

The reduction of the ketone group in tetrabenazine and Tetrabenazine-d7 is a critical step that introduces new chiral centers, leading to the formation of multiple stereoisomers of dihydrotetrabenazine (HTBZ). The two primary metabolites, α-HTBZ and β-HTBZ, are stereoisomers that differ in the orientation of the hydroxyl group. researchgate.net Each of these can exist as a pair of enantiomers (+ and -), resulting in four key isomers: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ. researchgate.net

The interaction with the VMAT2 target is highly stereospecific. nih.govmdpi.com Extensive research has demonstrated that the (+)-enantiomers, particularly (+)-α-HTBZ, exhibit the highest binding affinity for VMAT2 and are considered the most pharmacologically active substances. nih.govmdpi.com Specifically, the (2R, 3R, 11bR)-dihydrotetrabenazine isomer, also known as (+)-α-HTBZ, shows the greatest affinity for VMAT2. nih.govumich.edu In contrast, the (-)-enantiomers have significantly lower binding potency. researchgate.netmdpi.com

For Tetrabenazine-d7, the metabolic process yields the corresponding deuterated versions of these stereoisomers: (+)-α-deuHTBZ, (-)-α-deuHTBZ, (+)-β-deuHTBZ, and (-)-β-deuHTBZ. researchgate.net The fundamental stereochemical properties and the differential binding affinities of these deuterated metabolites to VMAT2 are presumed to be unchanged from their non-deuterated forms, as deuteration does not alter the spatial arrangement of the atoms. nih.gov

Impact of Deuteration on Metabolic Stability and Bioavailability in Preclinical Models

The kinetic isotope effect confers a significant improvement in the metabolic stability of Tetrabenazine-d7's active metabolites. researchgate.net This enhanced stability directly translates to a more favorable pharmacokinetic profile observed in clinical and preclinical models.

Key Pharmacokinetic Changes:

Increased Half-Life: The most prominent effect of deuteration is the near-doubling of the elimination half-life of the active metabolites. neurology.org In one study, the half-life for total (α+β)-HTBZ increased from 4.8 hours for tetrabenazine to 8.6 hours for Tetrabenazine-d7. neurology.org Another report noted an increase from 4.5 to 9.4 hours. researchgate.net

Increased Exposure (AUC): The systemic exposure, measured by the area under the concentration-time curve (AUC), is increased by approximately two-fold for the deuterated active metabolites compared to their non-deuterated counterparts. nih.govnih.govneurology.org

Marginal Impact on Peak Concentration (Cmax): While exposure is doubled, the peak plasma concentration (Cmax) of the active metabolites sees only a marginal increase. nih.govneurology.org This attenuated peak is a significant advantage, as it may reduce concentration-dependent side effects. researchgate.net

Reduced Dosing: The improved metabolic profile allows for the administration of lower doses of Tetrabenazine-d7 to achieve a systemic exposure comparable to that of tetrabenazine. researchgate.netsemanticscholar.org

Preclinical repeat-dose toxicity studies in rats demonstrated that Tetrabenazine-d7 has a toxicity profile comparable to that of tetrabenazine, with treatment-related effects being consistent with the known pharmacology of the non-deuterated compound.

Pharmacokinetic Parameter Comparison: Tetrabenazine vs. Tetrabenazine-d7 (Total (α+β)-HTBZ Metabolites)
ParameterTetrabenazine MetabolitesTetrabenazine-d7 MetabolitesPercentage ChangeReference
Half-life (t½)4.8 hours8.6 hours~79% Increase neurology.org
AUC (Area Under the Curve)261 ng•hr/mL542 ng•hr/mL~108% Increase neurology.org
Cmax (Peak Concentration)61.6 ng/mL74.6 ng/mL~21% Increase neurology.org

Theoretical and Experimental Considerations of Deuterium-Induced Metabolic Shifts

A theoretical consequence of slowing a primary metabolic pathway is the potential for the drug's metabolism to shift towards alternative, secondary pathways. This phenomenon, known as "metabolic switching," has been observed with Tetrabenazine-d7. nih.gov

Advanced Analytical Applications of Tetrabenazine D7 in Bioanalysis

Utilization of Tetrabenazine-d7 (B1150270) as an Internal Standard in Quantitative Bioanalytical Assays

In quantitative bioanalysis, the primary goal is to accurately determine the concentration of a specific analyte within a biological matrix. clearsynth.com Tetrabenazine-d7 is frequently employed as an internal standard (IS) for the quantification of tetrabenazine (B1681281) and its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), in human plasma and serum. researchgate.netnih.govresearchgate.net The use of a deuterated internal standard is paramount because its physicochemical properties are nearly identical to the analyte of interest. sci-hub.se This similarity ensures that the IS and the analyte behave similarly during sample preparation, extraction, and chromatographic separation. sci-hub.seveeprho.com

The key advantage of using tetrabenazine-d7 lies in its mass difference from the unlabeled tetrabenazine. caymanchem.com While co-eluting with the analyte during chromatography, it is readily distinguishable by a mass spectrometer due to its higher mass-to-charge ratio (m/z). clearsynth.comtexilajournal.com This distinction allows for the correction of variability that can occur at various stages of the analytical process, such as extraction efficiency and matrix effects (ion suppression or enhancement). clearsynth.comresolvemass.ca By comparing the peak area ratio of the analyte to the known concentration of the internal standard, a precise and accurate quantification of the analyte can be achieved. clearsynth.com This methodology is fundamental in pharmacokinetic studies, where accurate measurement of drug and metabolite concentrations over time is crucial. researchgate.netveeprho.com

Method Development and Validation for High-Throughput Quantification in Biological Matrices

The need for rapid and reliable analytical methods is a constant in drug development and clinical research. researchgate.net Tetrabenazine-d7 has been instrumental in the development and validation of high-throughput bioanalytical methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). innovareacademics.in

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and speed. innovareacademics.in Several robust LC-MS/MS methods have been developed for the simultaneous quantification of tetrabenazine and its metabolites using tetrabenazine-d7 as the internal standard. nih.govresearchgate.net

A typical method involves solid-phase extraction (SPE) of the analytes and the IS from a small volume of human plasma, often around 200 μL. nih.govresearchgate.net The extracted samples are then separated using a reversed-phase C18 column. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net Detection is achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.govnih.gov

The validation of these methods is performed according to regulatory guidelines, such as those from the Food and Drug Administration (FDA), ensuring their reliability for clinical applications. nih.govinnovareacademics.in Key validation parameters include linearity, accuracy, precision, selectivity, and stability. nih.gov For instance, a validated method demonstrated linearity over a concentration range of 0.01-5.03 ng/mL for tetrabenazine and 0.50-100 ng/mL for its metabolites, with a short run time of 2.5 minutes per sample, enabling the analysis of over 300 samples per day. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for Tetrabenazine Analysis

Parameter Condition
Internal Standard Tetrabenazine-d7 nih.gov
Sample Volume 200 µL human plasma nih.gov
Extraction Solid-Phase Extraction (C18 cartridges) nih.gov
LC Column Zorbax SB C18 nih.gov
Mobile Phase 60:40 (v/v) acetonitrile and 5 mM ammonium acetate nih.gov
Flow Rate 0.8 mL/min nih.gov
Detection API-4000 LC-MS/MS (MRM mode) nih.gov

| Run Time | 2.5 minutes nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS/MS is more common for tetrabenazine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique where deuterated standards like tetrabenazine-d7 are valuable. caymanchem.combertin-bioreagent.com GC-MS is particularly useful for separating volatile and thermally stable compounds. sci-hub.se The separation of deuterated compounds from their non-deuterated counterparts is achievable with GC, and the choice of the stationary phase is critical for this separation. sci-hub.se

In GC-MS, the use of a stable isotope-labeled internal standard like tetrabenazine-d7 follows the same principle as in LC-MS/MS: to correct for analytical variability. citexs.com The nearly identical chemical properties ensure co-elution, while the mass difference allows for separate detection by the mass spectrometer. sci-hub.se Research has shown that nonpolar stationary phases in GC can sometimes exhibit an "inverse isotope effect," where the heavier deuterated compound elutes slightly earlier than its lighter counterpart. sci-hub.se This phenomenon underscores the importance of careful method development and validation when employing GC-MS for quantitative analysis with deuterated standards.

Ensuring Analytical Rigor and Reproducibility with Deuterated Standards in Research Settings

The use of deuterated standards like tetrabenazine-d7 is a cornerstone of ensuring analytical rigor and reproducibility in bioanalytical research. clearsynth.comresolvemass.ca In complex biological matrices, where endogenous components can interfere with the analysis, stable isotope-labeled internal standards are indispensable for compensating for these "matrix effects". clearsynth.comresolvemass.ca

By mimicking the behavior of the analyte from extraction to detection, tetrabenazine-d7 helps to minimize errors that could arise from ion suppression or enhancement in the mass spectrometer's ion source. texilajournal.com This compensation is crucial for achieving accurate and precise measurements, which are the hallmarks of a reliable bioanalytical method. clearsynth.com

Emerging Research Directions and Future Perspectives

Design and Synthesis of Novel Deuterated Analogs for Targeted Research Probes

The design of novel deuterated analogs of tetrabenazine (B1681281) extends beyond simply creating a more metabolically stable version of the parent drug. Researchers are now focusing on creating a new generation of chemical biology probes for targeted research. europa.eu The primary goal is to leverage the unique properties of the carbon-deuterium (C-D) bond to investigate biological processes with greater precision.

The synthesis of these novel analogs involves selective deuteration at specific molecular positions. mdpi.comnews-medical.nethealthcare-in-europe.comuni-bonn.de This is a departure from earlier methods that might have involved more general deuteration. Modern synthetic strategies allow for the precise placement of deuterium (B1214612) atoms at sites known to be susceptible to metabolic attack or at locations that can influence receptor binding or conformational stability. news-medical.nethealthcare-in-europe.comuni-bonn.de For instance, deuteration at the metabolically labile methoxy (B1213986) groups of tetrabenazine led to the development of deutetrabenazine, which exhibits a longer half-life and allows for less frequent dosing. dovepress.comselvita.comacs.orgnih.govscientificupdate.com

Future research in this area is directed towards creating a toolkit of deuterated tetrabenazine analogs, each with a specific purpose. For example, analogs could be designed to:

Act as highly sensitive imaging agents: The unique vibrational frequency of the C-D bond can be exploited in techniques like Raman spectroscopy for "label-free" imaging of drug uptake and metabolism in living cells. europa.eu

Probe VMAT2 binding kinetics: By selectively deuterating different parts of the molecule, researchers can gain insights into how specific regions of the drug interact with the VMAT2 binding pocket.

Investigate off-target effects: Deuterated analogs with altered metabolic pathways can help to identify and understand the role of various metabolites in both the therapeutic and adverse effects of the parent drug. scispace.com

The development of more efficient and selective deuteration methods, such as those using Pd/C-Al-D₂O catalytic systems, is crucial for advancing this field. mdpi.com These methods allow for the cost-effective and environmentally benign synthesis of a diverse range of deuterated probes. mdpi.com

Computational Modeling and Simulation of Deuterium Isotope Effects on Molecular Interactions

Computational modeling and simulation are becoming indispensable tools for predicting and understanding the consequences of deuteration on a molecule's behavior. mdpi.combiorxiv.orgacs.org These in silico approaches allow researchers to investigate the deuterium isotope effect (DIE) at a molecular level, providing insights that can guide the design of new deuterated compounds.

A primary focus of computational modeling is the kinetic isotope effect (KIE), which describes the change in reaction rate upon isotopic substitution. news-medical.nethealthcare-in-europe.comuni-bonn.deacs.org In the context of tetrabenazine, the KIE is most pronounced in the cytochrome P450 (CYP)-mediated metabolism of the drug. researchgate.net The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. scientificupdate.comsplendidlab.com This increased metabolic stability is a key factor in the improved pharmacokinetic profile of deuterated analogs like deutetrabenazine. selvita.comresearchgate.net

Computational models are used to:

Predict sites of metabolism: By simulating the interaction of tetrabenazine with CYP enzymes, researchers can identify the hydrogen atoms most likely to be abstracted during metabolism. This allows for a more targeted approach to deuteration.

Quantify the magnitude of the KIE: Simulations can provide an estimate of how much slower a C-D bond will be cleaved compared to a C-H bond, helping to predict the extent to which deuteration will prolong the drug's half-life.

Model changes in protein-ligand interactions: Beyond the KIE, deuteration can also subtly alter non-covalent interactions, such as hydrogen bonds and van der Waals forces, which can affect a drug's binding affinity and selectivity for its target. mdpi.comnih.gov Hydrogen/deuterium exchange mass spectrometry (HDX-MS) coupled with molecular simulations is a powerful technique for studying these dynamic conformational changes. biorxiv.orgacs.orgmtoz-biolabs.comacs.org

Recent studies have explored how deuteration can influence the strength of hydrogen bonds, which are critical for the binding of many drugs to their protein targets. mdpi.com While often considered a minor effect, in some cases, these subtle changes can lead to significant differences in binding affinity and biological activity. mdpi.com

Development of Advanced Preclinical Models for Evaluating Deuterated Compound Efficacy

The evaluation of novel deuterated compounds like tetrabenazine-d7 (B1150270) and its analogs relies heavily on the use of sophisticated preclinical models that can accurately recapitulate the human disease state. For tetrabenazine, which is primarily used to treat chorea associated with Huntington's disease (HD), a variety of animal models are employed. genome.govpsychogenics.combmj.comhdsa.orgoup.com

These models are crucial for assessing the efficacy and pharmacokinetic profile of deuterated drugs before they can be considered for human trials. nih.govjuniperpublishers.com The development of more predictive animal models is an ongoing area of research.

Preclinical Model Description Key Features for Deuterated Drug Evaluation
R6/2 Mouse Model A transgenic mouse model that expresses the N-terminal portion of the human huntingtin protein with an expanded CAG repeat. psychogenics.comExhibits a rapid and severe phenotype, making it useful for initial efficacy screening of compounds. psychogenics.com
zQ175 Knock-in Mouse Model This model involves the replacement of the mouse huntingtin gene with the human equivalent containing a large number of CAG repeats. psychogenics.comShows a more slowly progressing disease phenotype that more closely mimics the human condition, allowing for longer-term studies of drug efficacy and safety. psychogenics.com
Toxin-Induced Models (e.g., Quinolinic Acid) These models involve the injection of a neurotoxin into the striatum to mimic the cell death seen in HD. oup.comUseful for studying the neuroprotective effects of compounds.
Non-human Primate Models Viral vectors are used to express the mutant huntingtin gene in specific brain regions of primates. oup.comProvide a more complex model system with greater anatomical and physiological similarity to humans. oup.com

These advanced preclinical models allow researchers to investigate various aspects of deuterated drug performance, including:

Pharmacokinetic profiles: Measuring drug and metabolite levels in the plasma and brain to confirm that deuteration has the desired effect on half-life and exposure. nih.govacs.org

Behavioral outcomes: Assessing the impact of the drug on motor function and other behavioral abnormalities characteristic of the disease model. nih.gov

Target engagement: Confirming that the drug is reaching its intended target (VMAT2) in the brain.

The ongoing refinement of these preclinical models, including the development of models that better represent the genetic and phenotypic diversity of human HD, will be critical for the successful translation of novel deuterated therapies from the laboratory to the clinic. bmj.com

Interdisciplinary Investigations into the Broader Biological and Systemic Impacts of Deuteration

The study of deuterated compounds is expanding beyond the traditional focus on pharmacokinetics to encompass a broader investigation of the biological and systemic impacts of deuterium. This interdisciplinary approach involves researchers from fields such as cell biology, biochemistry, and toxicology. nih.govmdpi.commdpi.comresearchgate.net

While deuterium is a naturally occurring stable isotope and is generally considered safe at the levels used in deuterated drugs, high concentrations of deuterium can have significant biological effects. nih.govdovepress.com Research into these effects is providing a more complete understanding of the implications of deuteration.

Key areas of investigation include:

Effects on Cellular Processes: Studies have shown that deuterium enrichment can influence fundamental cellular processes such as cell division, metabolism, and apoptosis. nih.govmdpi.comresearchgate.net Understanding these effects is crucial for ensuring the long-term safety of deuterated drugs.

Metabolic Switching: In some cases, blocking one metabolic pathway through deuteration can lead to an increase in metabolism through alternative pathways. scispace.com This "metabolic switching" can sometimes result in the formation of unexpected or undesirable metabolites.

Systemic Distribution and Accumulation: Researchers are investigating how deuterated compounds are distributed throughout the body and whether they accumulate in specific tissues over time.

The future of research in this area will likely involve a more holistic approach, considering not just the intended therapeutic effect of a deuterated drug, but also its broader impact on the biological system as a whole. This will require close collaboration between medicinal chemists, pharmacologists, and biologists to ensure the safe and effective development of the next generation of deuterated medicines.

Q & A

Q. What is the role of Tetrabenazine-d7 in analytical method validation for pharmacokinetic studies?

Tetrabenazine-d7 serves as a stable deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy. Its isotopic labeling minimizes interference from endogenous compounds or matrix effects, enabling precise measurement of unlabeled Tetrabenazine in biological samples. Method validation involves assessing parameters such as linearity (1–100 ng/mL), precision (RSD < 5%), and recovery rates (85–115%) using spiked plasma samples .

Q. How can researchers ensure specificity when quantifying Tetrabenazine using Tetrabenazine-d7?

Specificity is validated by demonstrating baseline separation of Tetrabenazine-d7 from its unlabeled counterpart and potential metabolites (e.g., α-hydroxy-Tetrabenazine) via chromatographic methods. For example, reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) achieves resolution >2.0. Degradation studies under stress conditions (acid/base hydrolysis, oxidation) confirm no co-elution with impurities .

Q. What are the critical parameters for validating a stability-indicating assay with Tetrabenazine-d7?

Key parameters include:

  • Forced Degradation : Exposure to UV light (200–400 nm), heat (60°C), and oxidative conditions (3% H₂O₂) to assess stability.
  • Robustness : Variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile).
  • Long-Term Stability : Storage of Tetrabenazine-d7 in biological matrices (e.g., plasma) at -80°C for ≥6 months with <10% signal variation .

Advanced Research Questions

Q. How can researchers address challenges in resolving Tetrabenazine-d7 from isomeric impurities during LC-MS analysis?

Isomeric separation requires chiral chromatography or advanced mass spectrometry techniques. For example, using a Chiralpak IC-3 column (3 µm, 150 × 4.6 mm) with a hexane:ethanol (80:20) mobile phase resolves (3R,11bS)-Tetrabenazine-d7 from its enantiomer. High-resolution MS (HRMS) with a Q-TOF detector further distinguishes isotopic clusters (Δm/z 0.005) .

Q. What methodological approaches are used to model Tetrabenazine-d7 pharmacokinetics in light of real-world dosing discrepancies?

Population pharmacokinetic (PopPK) models integrate sparse sampling data from clinical cohorts to account for suboptimal dosing (e.g., ≤50 mg/day in Huntington’s disease). Nonlinear mixed-effects modeling (NONMEM) identifies covariates (e.g., CYP2D6 metabolizer status, body weight) influencing drug exposure. Tetrabenazine-d7 enables precise quantification of parent drug and metabolites (e.g., dihydrotetrabenazine) to refine compartmental models .

Q. How can contradictions between in vitro and in vivo metabolic data for Tetrabenazine-d7 be resolved?

Discrepancies arise from differences in enzyme activity (e.g., CYP2D6 in hepatocytes vs. humanized mouse models). A tiered approach is recommended:

  • In Vitro : Microsomal incubations with Tetrabenazine-d7 to quantify metabolite formation rates.
  • In Silico : Physiologically based pharmacokinetic (PBPK) modeling using software like Simcyp® to predict hepatic clearance.
  • In Vivo : Comparative studies in CYP2D6-genotyped cohorts to validate findings .

Q. What strategies optimize the use of Tetrabenazine-d7 in comparative studies with deutetrabenazine or valbenazine?

Parallel reaction monitoring (PRM) in LC-MS/MS allows simultaneous quantification of all three compounds. Deuterated analogs (e.g., Tetrabenazine-d7 vs. deutetrabenazine-d4) are spiked into plasma samples to correct for matrix effects. Dose-normalized exposure ratios (AUC₀–₂₄/dose) are calculated to compare bioavailability and metabolic stability .

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